Sodium 4-formylbenzene-1,3-disulfonate
Overview
Description
Synthesis Analysis
The synthesis of sodium benzene sulfonate derivatives can be achieved through different routes. For instance, the synthesis of sodium p-[1-(n-nonylthio)ethyl] benzene sulfonate is reported to start with ethylbenzene, yielding overall yields of 26% and 27% . Another synthesis approach is described for 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt, which involves the reaction of fluorobenzene with thionyl chloride, followed by oxidation and sulfonation steps . These methods could potentially be adapted for the synthesis of sodium 4-formylbenzene-1,3-disulfonate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of sodium benzene sulfonate derivatives can be complex. For example, a sodium complex with a three-dimensional network structure was synthesized using sodium 2-formylbenzenesulfonate and characterized by X-ray single crystal diffractometry . This suggests that sodium 4-formylbenzene-1,3-disulfonate could also form intricate crystal structures, which would require detailed analysis to understand fully.
Chemical Reactions Analysis
Sodium benzene sulfonate derivatives participate in various chemical reactions. Sodium 1-benzyl-1,4-dihydronicotinamide-4-sulfinate reacts with halogen compounds to give sulfones and other reduction products . The reactivity of sodium m-nitrobenzene sulfonate in the synthesis of a new class of 5-hydroxy benzopyrano-[4,3-c]pyridazin-3(2H)-ones is also noted . These examples indicate that sodium 4-formylbenzene-1,3-disulfonate could potentially engage in diverse chemical transformations, depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium benzene sulfonate derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the crystal structure of a sodium complex derived from a sulfonic acid radical suggests the possibility of hydrogen bonding and π-π stacking interactions . The disodium 4,5,6-trihydroxybenzene-1,3-disulfonate dihydrate is characterized by its coordination to sodium ions and an extensive network of hydrogen bonds . These findings imply that sodium 4-formylbenzene-1,3-disulfonate would likely exhibit similar properties, such as solubility in water, potential for forming coordination complexes, and the ability to participate in hydrogen bonding.
Scientific Research Applications
Application 1: Synthesis of Polymer Electrolyte Membranes
- Summary of the Application : Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes . These membranes form a crucial component of electrochemical devices .
Application 2: Synthesis of Bactericidal Chitosan Derivatives
- Summary of the Application : Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of bactericidal chitosan derivatives . These derivatives have potential applications in cosmetic formulations, dermocosmetics, or the production of wound dressings .
- Methods of Application or Experimental Procedures : In this study, new chitosan-based Schiff bases were synthesized using two aldehydes: Sodium 4-formylbenzene-1,3-disulfonate and 2-pyridine carboxaldehyde . The chitosan derivatives synthesized in this way demonstrated stronger antimicrobial activity .
- Results or Outcomes : The Schiff base-containing polymers obtained in this study, with special hydrogel and antimicrobial properties, are very promising materials for potential use as a controlled-release formulation of both hydrophilic and hydrophobic drugs in cosmetic products for skin health .
Safety And Hazards
Future Directions
Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices . This suggests potential applications in the field of electrochemistry.
Relevant Papers Unfortunately, the search results did not provide specific papers related to Sodium 4-formylbenzene-1,3-disulfonate .
properties
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHCUPMVISNFW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889714 | |
Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-formylbenzene-1,3-disulfonate | |
CAS RN |
33513-44-9 | |
Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-formylbenzene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.